4-(2-(2-(4-Chlorophenoxy)propanoyl)carbohydrazonoyl)phenyl 2-iodobenzoate
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Overview
Description
4-(2-(2-(4-Chlorophenoxy)propanoyl)carbohydrazonoyl)phenyl 2-iodobenzoate is a complex organic compound with the molecular formula C23H18ClIN2O4 and a molecular weight of 548.768 g/mol . This compound is known for its unique structural features, which include a chlorophenoxy group, a propanoyl group, a carbohydrazonoyl group, and an iodobenzoate group. It is used in various scientific research applications due to its distinctive chemical properties.
Preparation Methods
The synthesis of 4-(2-(2-(4-Chlorophenoxy)propanoyl)carbohydrazonoyl)phenyl 2-iodobenzoate involves multiple steps. The general synthetic route includes the following steps:
Formation of the Chlorophenoxy Intermediate: The initial step involves the reaction of 4-chlorophenol with propanoyl chloride to form 4-chlorophenoxypropanoyl chloride.
Hydrazone Formation: The chlorophenoxypropanoyl chloride is then reacted with hydrazine to form the carbohydrazonoyl intermediate.
Coupling with Iodobenzoic Acid: The final step involves the coupling of the carbohydrazonoyl intermediate with 2-iodobenzoic acid under specific reaction conditions to yield the target compound.
Chemical Reactions Analysis
4-(2-(2-(4-Chlorophenoxy)propanoyl)carbohydrazonoyl)phenyl 2-iodobenzoate undergoes various chemical reactions, including:
Oxidation: This compound can undergo oxidation reactions, typically using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon, and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
4-(2-(2-(4-Chlorophenoxy)propanoyl)carbohydrazonoyl)phenyl 2-iodobenzoate has several scientific research applications, including:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-(2-(2-(4-Chlorophenoxy)propanoyl)carbohydrazonoyl)phenyl 2-iodobenzoate involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved are still under investigation, but preliminary studies suggest that it may inhibit certain enzymes involved in inflammatory processes .
Comparison with Similar Compounds
4-(2-(2-(4-Chlorophenoxy)propanoyl)carbohydrazonoyl)phenyl 2-iodobenzoate can be compared with other similar compounds, such as:
- 4-(2-(2-(4-Chlorophenoxy)propanoyl)carbohydrazonoyl)phenyl 4-ethoxybenzoate
- 4-(2-(2-(4-Chlorophenoxy)propanoyl)carbohydrazonoyl)phenyl 2-chlorobenzoate
- 4-(2-(2-(4-Chlorophenoxy)propanoyl)carbohydrazonoyl)phenyl 2-methylbenzoate
These compounds share similar structural features but differ in the substituents attached to the benzoate moiety. The uniqueness of this compound lies in its iodobenzoate group, which imparts distinct chemical and biological properties.
Properties
CAS No. |
303086-22-8 |
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Molecular Formula |
C23H18ClIN2O4 |
Molecular Weight |
548.8 g/mol |
IUPAC Name |
[4-[(E)-[2-(4-chlorophenoxy)propanoylhydrazinylidene]methyl]phenyl] 2-iodobenzoate |
InChI |
InChI=1S/C23H18ClIN2O4/c1-15(30-18-12-8-17(24)9-13-18)22(28)27-26-14-16-6-10-19(11-7-16)31-23(29)20-4-2-3-5-21(20)25/h2-15H,1H3,(H,27,28)/b26-14+ |
InChI Key |
CUDWNACGFDZDOY-VULFUBBASA-N |
Isomeric SMILES |
CC(C(=O)N/N=C/C1=CC=C(C=C1)OC(=O)C2=CC=CC=C2I)OC3=CC=C(C=C3)Cl |
Canonical SMILES |
CC(C(=O)NN=CC1=CC=C(C=C1)OC(=O)C2=CC=CC=C2I)OC3=CC=C(C=C3)Cl |
Origin of Product |
United States |
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